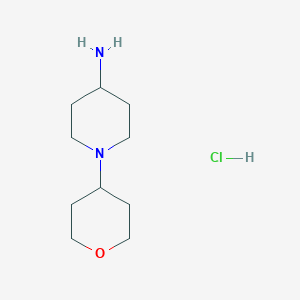
1,7-Diphenylheptan-3-one
Descripción general
Descripción
1,7-Diphenylheptan-3-one , also known as 1,7-diphenyl-3-heptanone , is a ketone compound with the chemical formula C₁₉H₂₂O . Its molecular weight is approximately 266.377 Da . The compound features two phenyl rings attached to a heptanone backbone.
Synthesis Analysis
The synthesis of this compound involves various methods. One common approach is the Claisen-Schmidt condensation , where an aromatic aldehyde (such as benzaldehyde) reacts with an acetophenone derivative (such as 3-heptanone) in the presence of a base (usually sodium hydroxide). This reaction results in the formation of the desired product .
Aplicaciones Científicas De Investigación
Anticancer and Anti-inflammatory Properties
1,7-Diphenylheptan-3-one, a diarylheptanoid, has been extensively studied for its remarkable anticancer and anti-inflammatory properties. Diarylheptanoids, with a 1,7-diphenylheptane structural skeleton, are naturally occurring compounds mainly distributed in various plant species like Alpinia and Curcuma. They have demonstrated significant anticancer and anti-inflammatory activities in various studies. For instance, one study highlighted the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) by diphenylheptane A, indicating its anti-inflammatory potential (Lv & She, 2010) (She et al., 2016).
Antimicrobial and Antioxidant Activities
Diarylheptanoids have also been identified for their antimicrobial and antioxidant activities. These properties make them potential candidates for therapeutic applications in treating infections and oxidative stress-related conditions (Prasain & Barnes, 2016).
Applications in Chemical Synthesis
This compound has been used in various chemical syntheses, including the synthesis of other diarylheptanoids and derivatives. These syntheses have led to the creation of compounds with potential biological activities, including antimicrobial properties (Jahng & Park, 2018) (Demir et al., 2020).
Potential in Treating Chronic Diseases
The diarylheptanoid family, which includes this compound, has garnered interest for its potential role in preventing and treating chronic diseases such as cancer. Novel diarylheptanoids are continually being identified and studied for their pharmacological effects (Prasain & Barnes, 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
1,7-diphenylheptan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O/c20-19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBKCFKYNVPHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC(=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348501 | |
| Record name | 1,7-Diphenylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
87657-76-9 | |
| Record name | 1,7-Diphenylheptan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



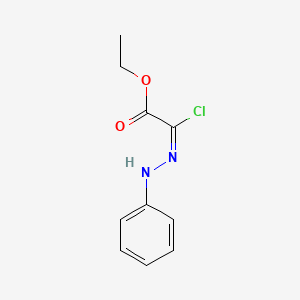
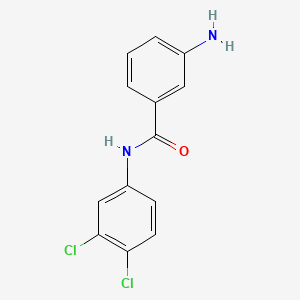
![5,10-Dihydro-4-oxo-4h-pyrazolo[5,1-c][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B3162114.png)

![[1-(Pyrimidin-4-yl)piperidin-4-yl]methanamine](/img/structure/B3162123.png)




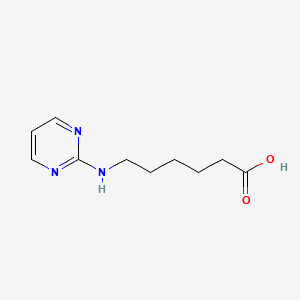
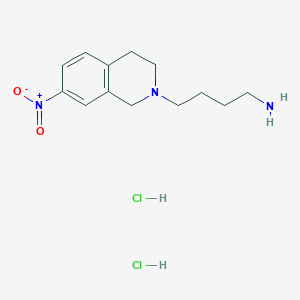
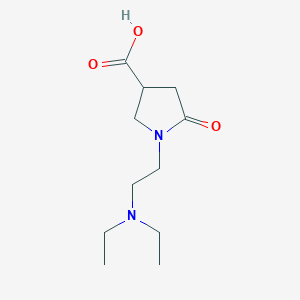
![[Methyl-(1-methyl-piperidin-4-yl)-amino]-acetic acid](/img/structure/B3162215.png)
